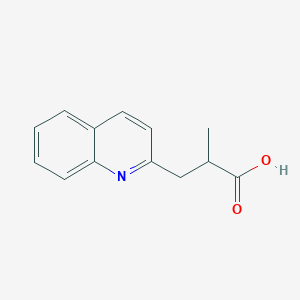

![molecular formula C22H24N2O3S B2387050 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 865161-57-5](/img/structure/B2387050.png)

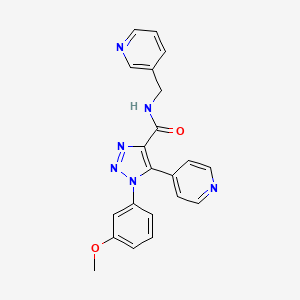

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The presence of methoxy groups and a carboxamide group suggest that this compound could have interesting chemical properties.

Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, benzo[d]thiazol-2(3H)-ones are known to participate in a variety of chemical reactions. For example, they can act as ligands in metal complexation reactions .Scientific Research Applications

Synthesis of Anti-inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) described the synthesis of novel compounds derived from benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, showing potential as anti-inflammatory and analgesic agents. These compounds demonstrated significant inhibitory activity on cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) and displayed analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial Agents : Palkar et al. (2017) developed novel analogs of benzo[d]thiazolyl substituted pyrazol-5-ones as promising antibacterial agents. These compounds displayed significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Chemosensors for Cyanide Anions : A study by Wang et al. (2015) synthesized coumarin benzothiazole derivatives, which showed promising results as chemosensors for cyanide anions. The compounds exhibited a color change from yellow to colorless and a complete quenching of green fluorescence upon recognition of cyanide anions, which could be observed with the naked eye (Wang et al., 2015).

Antitumor Activity : Ostapiuk et al. (2017) investigated the antitumor activity of synthesized 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides. Some derivatives displayed significant inhibitory effects on the in vitro growth of human tumor cells, indicating their potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Molecular Docking and Antimicrobial Activity

- Antimicrobial Evaluation and Docking Studies : Talupur et al. (2021) synthesized and characterized a series of compounds for antimicrobial evaluation and molecular docking studies. The results indicated that the compounds exhibited biological activity and could be further explored for antimicrobial applications (Talupur, Satheesh, & Chandrasekhar, 2021).

Cancer Research and Potential Therapeutic Applications

- Anticancer Potency : In a study by Turan-Zitouni et al. (2018), novel derivatives were synthesized and evaluated for their anticancer potency on various cancer cell lines. Some compounds, especially those bearing specific phenyl moieties, showed high antitumor efficiency and induced apoptosis, suggesting their potential as anticancer agents (Turan-Zitouni et al., 2018).

Properties

IUPAC Name |

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c1-26-12-11-24-19-10-9-18(27-2)14-20(19)28-22(24)23-21(25)17-8-7-15-5-3-4-6-16(15)13-17/h7-10,13-14H,3-6,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBXFRNSTOMLAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Oxan-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B2386968.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2386970.png)

![{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}(methyl)amine](/img/structure/B2386971.png)

![N-[3-(benzyloxy)propyl]-2-chloroacetamide](/img/structure/B2386977.png)

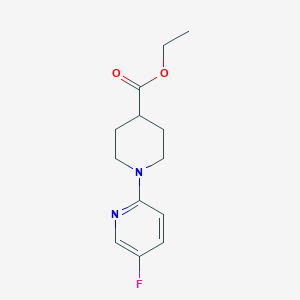

![Ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate](/img/structure/B2386982.png)

![N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2386984.png)

![1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2386989.png)

![3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2386990.png)